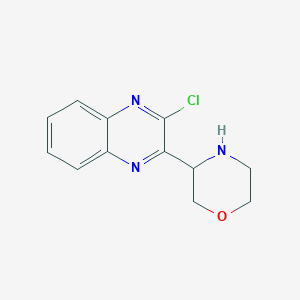
3-(3-Chloroquinoxalin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloroquinoxalin-2-yl)morpholine is a heterocyclic compound that contains both a quinoxaline and a morpholine ring. The presence of the chlorine atom on the quinoxaline ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloroquinoxalin-2-yl)morpholine typically involves the reaction of 3-chloroquinoxaline with morpholine. One common method includes the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the 3-chloroquinoxaline to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the reaction, and solvents like dichloromethane or acetonitrile are used to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as copper or palladium, can enhance the reaction rate and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloroquinoxalin-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the quinoxaline ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxaline derivatives.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Applications De Recherche Scientifique
3-(3-Chloroquinoxalin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and disrupt cellular processes.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chloroquinoxalin-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom on the quinoxaline ring enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This inhibition can result in the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methylquinoxalin-2-yl)morpholine: Similar structure but with a methyl group instead of chlorine.
3-(3-Bromoquinoxalin-2-yl)morpholine: Contains a bromine atom instead of chlorine.
3-(3-Fluoroquinoxalin-2-yl)morpholine: Contains a fluorine atom instead of chlorine.
Uniqueness
3-(3-Chloroquinoxalin-2-yl)morpholine is unique due to the presence of the chlorine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C12H12ClN3O |
|---|---|
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
3-(3-chloroquinoxalin-2-yl)morpholine |
InChI |
InChI=1S/C12H12ClN3O/c13-12-11(10-7-17-6-5-14-10)15-8-3-1-2-4-9(8)16-12/h1-4,10,14H,5-7H2 |
Clé InChI |
VKRQADDBJQFMHD-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=NC3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


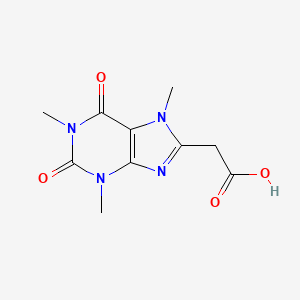
![6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11863434.png)
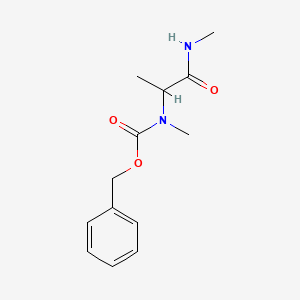
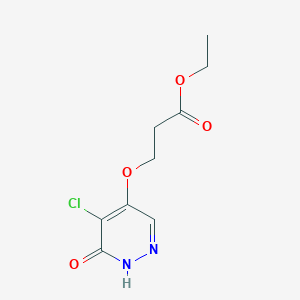
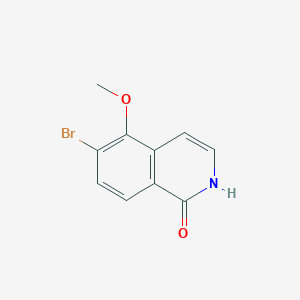

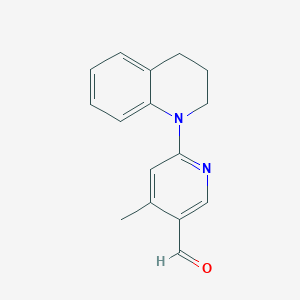
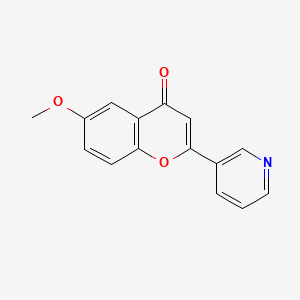
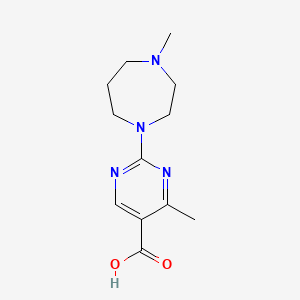
![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)

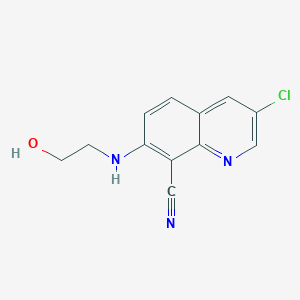
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
